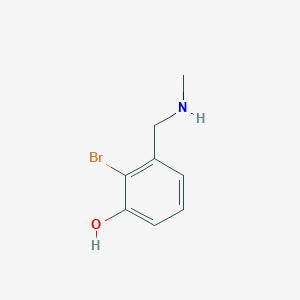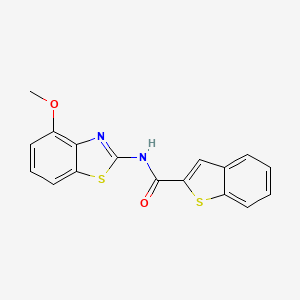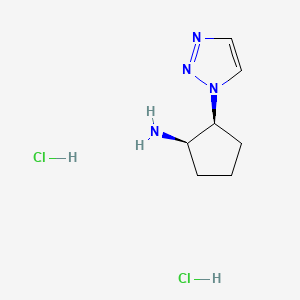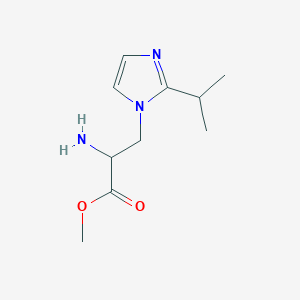
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is known for its presence in various natural and synthetic compounds, contributing to a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal, ammonia, and an appropriate aldehyde to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and ester groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with receptors, modulating their signaling pathways .
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but different substitution pattern.
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate: Another isomer with a different position of the imidazole ring.
Uniqueness
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its biological activity and chemical reactivity .
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
methyl 2-amino-3-(2-propan-2-ylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)9-12-4-5-13(9)6-8(11)10(14)15-3/h4-5,7-8H,6,11H2,1-3H3 |
InChIキー |
PGVCOQRAQKHFND-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CN1CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
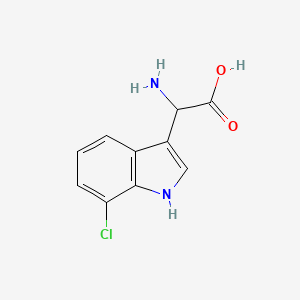

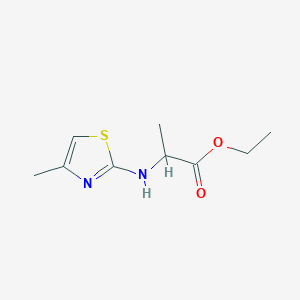
![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
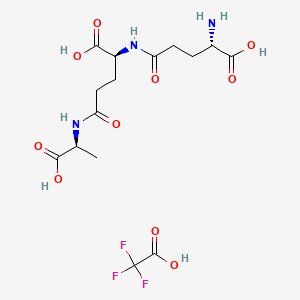
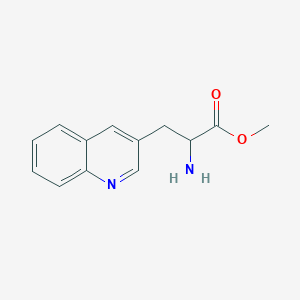
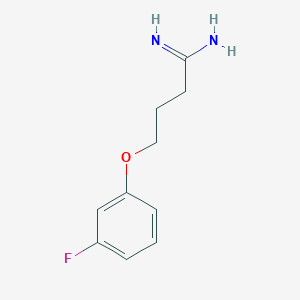
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
